Multi-Cell-Line Cytotoxicity Profile vs. Closest Analogs
Hemslecin D exhibits a distinct multi-cell-line cytotoxicity profile with IC50 values clustered in the 25–94 μM range across six human cancer lines, in contrast to cucurbitacin IIa (Hemslecin A), which displays sub-micromolar potency (IC50 0.08–0.15 μM) against HepG2, MCF-7, and A549 lines . Cucurbitacin IIb (Hemslecin B) occupies an intermediate position, with reported IC50 values of approximately 7.3–7.8 μM against HeLa and A549 cells [1]. The rank order of potency (IIa ≫ IIb > D) is consistent across overlapping cell lines and demonstrates that each acetylation state yields a functionally distinct compound, ruling out generic interchange in dose-response studies.
Cucurbitacin IIa: 0.08–0.15 μM
Cucurbitacin IIb: 7.3–7.8 μM
| Evidence Dimension | Cytotoxicity (IC50) against human cancer cell lines |
|---|---|
| Target Compound Data | K562: 93.9 μM; MGC-803: 47.1 μM; U118: 25.9 μM; HepG2: 56.1 μM; A549: 66.3 μM; MCF-7: 67.6 μM |
| Comparator Or Baseline | Cucurbitacin IIa (Hemslecin A): HepG2 0.08 μM, MCF-7 0.15 μM, A549 0.12 μM; Cucurbitacin IIb (Hemslecin B): HeLa 7.3 μM, A549 7.8 μM |
| Quantified Difference | Hemslecin D IC50 values are approximately 350–830-fold higher (less potent) than Cucurbitacin IIa and 3.3–9.1-fold higher than Cucurbitacin IIb in the A549 line |
| Conditions | CCK-8 assay, 48 h treatment; Hemslecin D data from InvivoChem; Cucurbitacin IIa data from InvivoChem; Cucurbitacin IIb data from Torres-Moreno et al., 2020 |
Why This Matters
Procurement officers and researchers must select Hemslecin D specifically when the diacetate form is the intended test article, because using the far more potent non-acetylated analog would yield IC50 values approximately two to three orders of magnitude different, invalidating inter-study comparisons.
- [1] Torres-Moreno H, et al. Cucurbitacin IIb from Ibervillea sonorae induces antiproliferative and apoptotic effects on cervical and lung cancer cells. Cancer Chemotherapy and Pharmacology. 2020;86:393-406. View Source
